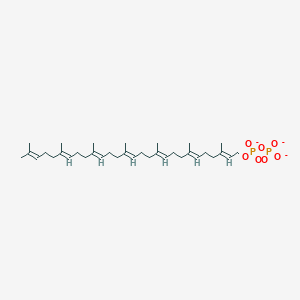

All-trans-heptaprenyl diphosphate(3-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

All-trans-heptaprenyl diphosphate(3-) is an organophosphate oxoanion arising from deprotonation of the diphosphate OH groups of all-trans-heptaprenyl diphosphate; major species at pH 7.3. It is a conjugate base of an all-trans-heptaprenyl diphosphate.

Applications De Recherche Scientifique

Biological Role and Metabolism

All-trans-heptaprenyl diphosphate(3-) is a key intermediate in the biosynthesis of polyisoprenoids, which are essential for various cellular functions. It is primarily involved in the synthesis of bactoprenol , a carrier lipid that facilitates the transport of peptidoglycan precursors across the bacterial membrane. This function is vital for bacterial cell wall synthesis, making it a target for antibiotic development .

Table 1: Biological Functions of All-trans-heptaprenyl diphosphate(3-)

| Function | Description |

|---|---|

| Cell Wall Synthesis | Acts as a carrier for peptidoglycan precursors in bacteria. |

| Quinone Biosynthesis | Participates in the synthesis of quinones, crucial for electron transport. |

| Membrane Structure | Contributes to the structural integrity of membranes in various organisms. |

Pharmaceutical Applications

Due to its role in bacterial cell wall synthesis, all-trans-heptaprenyl diphosphate(3-) has been investigated as a potential target for antibiotics. Inhibitors of the enzymes involved in its biosynthesis could lead to new antimicrobial agents, particularly against Gram-positive bacteria such as Staphylococcus and Bacillus species .

Case Study: Antibiotic Development

- Study : Research has shown that inhibiting the heptaprenyl diphosphate synthase enzyme can effectively reduce bacterial growth.

- Outcome : Compounds targeting this enzyme demonstrated promising results in vitro against resistant strains.

Biotechnological Applications

All-trans-heptaprenyl diphosphate(3-) is also utilized in synthetic biology and metabolic engineering. Its derivatives can be engineered to produce novel compounds with enhanced properties or functionalities.

Table 2: Biotechnological Uses

| Application | Description |

|---|---|

| Metabolic Engineering | Used to modify metabolic pathways for enhanced production of desired metabolites. |

| Synthetic Biology | Serves as a building block for creating new biomolecules and pathways. |

| Research Tool | Employed in studies investigating lipid biosynthesis pathways. |

Research Insights

Recent studies have focused on understanding the enzymatic mechanisms involved in the synthesis of all-trans-heptaprenyl diphosphate(3-). For instance, research on archaeal and bacterial systems has revealed insights into how specific enzymes facilitate its production, which can be exploited for biotechnological advancements .

Key Findings

- Enzymatic characterization has shown that specific prenyltransferases are crucial for synthesizing this compound.

- Mutagenesis studies have identified critical residues that affect enzyme activity and product specificity.

Analyse Des Réactions Chimiques

Enzyme Catalysis Mechanism

The reaction follows an ionization-condensation-elimination mechanism :

-

Ionization : FPP's diphosphate group is activated via Mg²⁺ coordination, facilitating carbocation formation at the terminal isoprene unit .

-

Condensation : IPP attacks the carbocation, extending the chain by one isoprene unit.

-

Elimination : A proton is abstracted, regenerating the double bond and completing the cycle .

Key findings from Bacillus subtilis studies:

-

Component I binds FPP, while Component II enhances catalytic efficiency by stabilizing the transition state .

-

Mg²⁺ is essential for substrate binding and diphosphate group activation .

Substrate Specificity and Analogs

Studies on diphosphate-modified analogs reveal:

| Substrate Analog | Enzyme Activity (vs. Natural Substrate) | Km (Relative) | Vmax (Relative) |

|---|---|---|---|

| Geranyl methylenediphosphonate | Active (FPP synthase) | Comparable | 30–50% lower |

| Farnesyl imidodiphosphate | Active (Solanesyl synthase) | Comparable | 20–40% lower |

| Geranyl phosphosulfate | Partially active | 5–10× higher | <10% |

-

Modifications to the diphosphate group (e.g., methylene or imido replacements) reduce catalytic efficiency (Vmax) but maintain substrate binding (Km) .

-

The diphosphate’s chelation capacity with Mg²⁺ is critical for transition-state stabilization .

Kinetic Parameters

Data for solanesyl diphosphate synthase (Micrococcus luteus) with analogs:

| Substrate | Km (μM) | Vmax (nmol/min/mg) |

|---|---|---|

| Natural geranyl diphosphate | 12.5 | 480 |

| Geranyl methylenediphosphonate | 15.2 | 220 |

| Farnesyl imidodiphosphate | 18.7 | 190 |

These results highlight the diphosphate group’s role in catalysis rather than substrate recognition .

Structural Determinants of Reactivity

Propriétés

Formule moléculaire |

C35H57O7P2-3 |

|---|---|

Poids moléculaire |

651.8 g/mol |

Nom IUPAC |

[[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenoxy]-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C35H60O7P2/c1-29(2)15-9-16-30(3)17-10-18-31(4)19-11-20-32(5)21-12-22-33(6)23-13-24-34(7)25-14-26-35(8)27-28-41-44(39,40)42-43(36,37)38/h15,17,19,21,23,25,27H,9-14,16,18,20,22,24,26,28H2,1-8H3,(H,39,40)(H2,36,37,38)/p-3/b30-17+,31-19+,32-21+,33-23+,34-25+,35-27+ |

Clé InChI |

LSJLEXWXRKTZAJ-YUIIPXGZSA-K |

SMILES isomérique |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)C |

SMILES canonique |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C)C)C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.